Product packaging for 4-Methoxy-3,5-dinitrobenzaldehyde(Cat. No.:CAS No. 53104-41-9)

4-Methoxy-3,5-dinitrobenzaldehyde

Cat. No.: B2429041
CAS No.: 53104-41-9
M. Wt: 226.144
InChI Key: DYWSJJHARHAYDC-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of Nitrobenzaldehydes

Nitrobenzaldehydes, as a class of compounds, hold a significant position in organic chemistry. The strong electron-withdrawing nature of the nitro group (-NO2) profoundly influences the reactivity of the aldehyde functional group and the aromatic ring. wiserpub.com This characteristic makes them crucial intermediates in the synthesis of a wide array of more complex molecules. wiserpub.cominnospk.com

Historically, nitrobenzaldehydes have been instrumental in the development of synthetic dyes. innospk.com In contemporary research, their applications have expanded significantly. They are pivotal starting materials in the pharmaceutical industry for the synthesis of various drugs. innospk.comvaluates.com For instance, 3-nitrobenzaldehyde (B41214) is a key intermediate in the synthesis of several dihydropyridine-based calcium channel blockers. ijpsonline.com Beyond pharmaceuticals, nitrobenzaldehydes are utilized in the agrochemical sector for producing pesticides and in the flavor and fragrance industry. valuates.com

The research trajectory of nitrobenzaldehydes is marked by a continuous exploration of their reactivity and the development of new synthetic methodologies. Their ability to undergo a variety of chemical transformations, including condensation, reduction, and oxidation reactions, makes them versatile precursors for creating diverse molecular architectures. wiserpub.com The ongoing investigation into their derivatives continues to uncover novel applications in materials science and analytical chemistry. wiserpub.comchemicalbook.com

Historical Development and Pivotal Discoveries Related to 4-Methoxy-3,5-dinitrobenzaldehyde Synthesis

Key discoveries in nitration and oxidation reactions have been pivotal. The synthesis of related dinitrobenzaldehydes often involves multi-step processes. For instance, the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde involves the nitration of salicylaldehyde (B1680747). oatext.comoatext.com Similarly, the synthesis of 3,5-dinitrobenzaldehyde (B77469) can be achieved through the reduction of 3,5-dinitrobenzoyl chloride. orgsyn.org

A documented synthesis of a closely related compound, 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde, highlights a modern synthetic approach. researchgate.net This synthesis involves the oxidation of the corresponding alcohol using pyridinium (B92312) chlorochromate (PCC) to yield the aldehyde. researchgate.net This method showcases the use of specific and milder oxidizing agents to achieve the desired transformation without affecting other sensitive functional groups on the aromatic ring. While this is not the exact target molecule, the methodology is highly relevant and demonstrates a plausible route for the synthesis of this compound.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C8H6N2O6
Molecular Weight 226.144 g/mol
Appearance Pale-yellow to Yellow-brown Solid
IUPAC Name This compound
InChI Key DYWSJJHARHAYDC-UHFFFAOYSA-N
Source: chemspider.comsigmaaldrich.com

Table 2: Related Nitrobenzaldehyde Compounds and their Significance

Compound NameSignificance/Application
2-NitrobenzaldehydePrecursor in indigo (B80030) dye synthesis, intermediate for pharmaceuticals. innospk.com
3-NitrobenzaldehydeIntermediate for dihydropyridine (B1217469) calcium channel blockers. ijpsonline.com
2,4-DinitrobenzaldehydeUsed in the preparation of other organic compounds. orgsyn.org
3,4-DinitrobenzaldehydeUsed in the preparation of unsaturated carboxamides for treating neuroinflammatory diseases. chemicalbook.com
2-Hydroxy-3,5-dinitrobenzaldehydeSynthesized via nitration of salicylaldehyde. oatext.comoatext.com
Source: innospk.comijpsonline.comoatext.comoatext.comorgsyn.orgchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O6 B2429041 4-Methoxy-3,5-dinitrobenzaldehyde CAS No. 53104-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3,5-dinitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c1-16-8-6(9(12)13)2-5(4-11)3-7(8)10(14)15/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWSJJHARHAYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Methoxy 3,5 Dinitrobenzaldehyde

Established Synthetic Pathways: A Critical Review

The preparation of 4-methoxy-3,5-dinitrobenzaldehyde has been approached through several synthetic strategies, primarily involving the nitration of suitable precursors or the modification of pre-functionalized aromatic rings.

Conventional Nitration Strategies from Precursors

Direct nitration of aromatic compounds is a fundamental and widely used method for the introduction of nitro groups. In the context of this compound, the nitration of a methoxy-substituted benzaldehyde (B42025) is a plausible, though challenging, route. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing aldehyde group directs the incoming nitro groups to specific positions on the aromatic ring. However, controlling the extent and regioselectivity of nitration can be difficult, often leading to a mixture of products.

For instance, the nitration of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is a multi-step process. An initial nitration yields a mixture of 3- and 5-nitrosalicylaldehyde. oatext.comoatext.com This mixture is then subjected to a second nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the second nitro group, ultimately yielding 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.comoatext.com While this demonstrates the feasibility of dinitration, the synthesis of the target molecule, this compound, would require starting with a precursor already containing the methoxy group at the 4-position.

The nitration of 3,4-dimethoxybenzaldehyde (B141060) with concentrated nitric acid in glacial acetic acid has been reported to produce 3,4-dimethoxy-5-nitrobenzaldehyde (B1205253) in high yield. chemicalbook.com This reaction highlights the directing effect of the methoxy groups. To obtain the desired 3,5-dinitro substitution pattern on a 4-methoxybenzaldehyde (B44291) backbone, careful selection of nitrating agents and reaction conditions is paramount to overcome the directing effects of the existing substituents and achieve the desired isomer.

Derivations from Halogenated Benzaldehydes

An alternative approach involves the use of halogenated benzaldehydes as starting materials. This strategy relies on the substitution of a halogen atom with a methoxy group. For example, 4-bromo-3,5-dinitrobenzaldehyde has been used as a precursor in the synthesis of 3,5-dinitrobenzaldehyde (B77469) through reduction with copper(I) hydride. orgsyn.org This suggests that a nucleophilic aromatic substitution (SNAr) reaction on a similar di-nitro-halogenated benzaldehyde could potentially yield this compound. The two electron-withdrawing nitro groups would activate the aromatic ring towards nucleophilic attack by a methoxide (B1231860) source.

Mechanistic Re-evaluation: The Case of Tele Nucleophilic Aromatic Substitution

Recent investigations have brought to light inaccuracies in some previously reported synthetic pathways, particularly concerning a phenomenon known as tele nucleophilic aromatic substitution.

Discrepancies and Corrections in Reported Pathways

A notable correction in the literature involves the reaction of 1,3-dinitro-5-trichloromethylbenzene with sodium methoxide. It was initially reported to yield this compound via a tele nucleophilic aromatic substitution. arkat-usa.org However, subsequent research by Garner et al. demonstrated that this reaction actually produces methyl 3,5-dinitrobenzoate (B1224709). arkat-usa.org This finding underscores the importance of rigorous characterization to avoid misidentification of products, especially when unexpected rearrangements or substitution patterns may occur. researchgate.net

The concept of tele-substitution, where a nucleophile attacks a remote position on an aromatic ring, has been observed in various systems, particularly in nitroarenes and heterocyclic compounds. arkat-usa.orgresearchgate.net For example, the reaction of 1-nitro-3-(trichloromethyl)benzene (B1620971) with methylmagnesium chloride results in a tele-substitution of a chlorine atom by a methyl group. arkat-usa.org These examples highlight the potential for complex and non-intuitive reaction pathways in highly activated aromatic systems.

Elucidation of Actual Reaction Mechanisms

The classical mechanism for nucleophilic aromatic substitution (SNAr) involves a two-step addition-elimination process, proceeding through a resonance-stabilized Meisenheimer intermediate. nih.gov The presence of strong electron-withdrawing groups, such as nitro groups, ortho and para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. nih.gov

In the case of the reaction of 1,3-dinitro-5-trichloromethylbenzene with sodium methoxide, the initial interpretation of a tele-substitution to form this compound has been revised. The actual formation of methyl 3,5-dinitrobenzoate suggests a different mechanistic pathway. arkat-usa.org It is likely that the trichloromethyl group undergoes reaction with the methoxide, possibly leading to a dichlorocarbene (B158193) intermediate or a series of substitution and elimination steps that ultimately result in the formation of the methyl ester.

The study of such reactions emphasizes the need for careful mechanistic analysis, often supported by computational studies and isotopic labeling experiments, to correctly identify the products and understand the underlying reaction pathways. researchgate.netnih.gov

Novel Synthetic Approaches and Catalyst Development

The development of new synthetic methods and catalysts continues to be a major focus in organic chemistry. For the synthesis of substituted benzaldehydes, various catalytic systems have been explored to improve efficiency, selectivity, and sustainability.

While specific novel synthetic approaches or catalyst developments for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader field of organic synthesis offers potential avenues. For example, advancements in C-H activation and cross-coupling reactions could provide more direct and efficient routes to functionalized benzaldehydes.

The use of catalysts in organic reactions is a growing trend to enhance yields and shorten reaction times. nih.gov For instance, the synthesis of fatty acid amides has been optimized using DCC and DMAP as catalysts. nih.gov Similarly, the development of efficient photoacid generating systems based on onium salts has opened new possibilities in imaging and photocuring systems. researchgate.net These examples of catalyst development in other areas of organic synthesis suggest that future research may lead to novel catalytic methods for the preparation of this compound.

Chemical Reactivity and Mechanistic Studies of 4 Methoxy 3,5 Dinitrobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The aromatic ring of 4-methoxy-3,5-dinitrobenzaldehyde is highly activated towards nucleophilic attack due to the presence of two nitro groups, which are powerful electron-withdrawing substituents. This activation facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, a pathway generally unfavorable for simple, unactivated aryl systems. The reaction proceeds via an addition-elimination mechanism, where the initial attack of a nucleophile forms a stabilized carbanionic intermediate.

A key feature of the SNAr reactivity of this compound is the formation of a Meisenheimer complex, a relatively stable anionic σ-adduct. In the presence of a strong nucleophile like methoxide (B1231860) ion, the complex is formed by the addition of the base to an unsubstituted carbon position on the aromatic ring. researchgate.netdur.ac.ukrsc.org The negative charge of this intermediate is effectively delocalized by the two nitro groups through resonance, which accounts for its stability. rsc.org

Studies have shown that in a dimethyl sulphoxide solvent, the formation of the Meisenheimer complex is a straightforward process. rsc.org However, in methanol (B129727), this reaction pathway competes with reactions involving the aldehyde group. researchgate.netrsc.org The stability of the Meisenheimer complex can also be influenced by the surrounding medium, with evidence suggesting that association with cations can provide further stabilization. rsc.org

The formation of the Meisenheimer complex from this compound and methoxide ion in methanol has been characterized thermodynamically. The equilibrium constant for the formation of the complex (K₁) has been determined through visible spectral measurements to be 210 l mol⁻¹. researchgate.netrsc.org

Further kinetic studies have examined the conditional equilibrium constants (Kc) for the reaction with various methoxide sources. The data for the reaction with tetra-n-butylammonium methoxide in methanol at 25°C illustrates the position of the equilibrium under specific concentrations. rsc.org

Table 1: Conditional Equilibrium Constants (Kc) for Meisenheimer Complex Formation with Tetra-n-butylammonium Methoxide in Methanol at 25°C rsc.org
[Bu₄NOMe] / MObserved Density (500 nm)Kc / l mol⁻¹
0.01050.1020
0.0210.1618
0.0420.2315.5
0.0630.2714

The choice of solvent plays a critical role in the reactivity of this compound. In dimethyl sulphoxide, the formation of the Meisenheimer complex is the predominant reaction with methoxide ions. rsc.org In contrast, studies in methanol reveal a more complex scenario where the SNAr pathway is in direct competition with hemiacetal formation at the aldehyde carbonyl group. researchgate.netrsc.orgresearchgate.net This dual reactivity highlights the solvent's ability to mediate which functional group is preferentially attacked.

Cations present in the reaction medium can also affect the SNAr pathway by interacting with the anionic Meisenheimer complex. There is considerable evidence for the ion pairing of these complexes in methanol, which leads to their stabilization. rsc.org The degree of association and stabilization typically decreases as the size of the cation increases, following the general trend: Ba²⁺ > Na⁺ > (C₄H₉)₄N⁺. rsc.org

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety of this compound retains its characteristic electrophilicity and is a site for nucleophilic attack, leading to condensation products and addition equilibria.

The carbonyl carbon of the aldehyde group is susceptible to nucleophilic attack by primary amines. This initiates a condensation reaction, which, after the elimination of a water molecule, results in the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). This type of reaction is well-established for aromatic aldehydes. The electron-withdrawing nature of the nitro groups on the ring can enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine. The reaction proceeds through a hemiaminal (or carbinolamine) intermediate. While specific kinetic studies on Schiff base formation from this compound are not extensively detailed in the surveyed literature, this reactivity is a fundamental characteristic of the aldehyde functional group.

In alcohol solvents such as methanol, the aldehyde group of this compound exists in a dynamic equilibrium with its corresponding hemiacetal. researchgate.netrsc.orgresearchgate.net The hemiacetal is formed by the nucleophilic addition of a methanol molecule across the carbonyl double bond.

This equilibrium is a significant competing process, particularly when studying the SNAr reactions of this compound in methanolic solutions. Using ¹H NMR measurements, the equilibrium constant (Ks) for the formation of the hemiacetal in methanol has been determined. researchgate.netresearchgate.net

Table 2: Equilibrium Constant for Hemiacetal Formation
EquilibriumSolventEquilibrium Constant (Ks)Source
Aldehyde + Methanol ⇌ HemiacetalMethanol8 researchgate.netresearchgate.net

In the presence of methoxide ions in methanol, the system becomes even more complex, involving equilibria between the free aldehyde, the hemiacetal, the hemiacetal anion, and the Meisenheimer complex. rsc.org

Reactivity of the Nitro Groups

The two nitro groups on the aromatic ring are strong electron-withdrawing groups and significantly influence the chemical properties of the molecule. Their reduction to amino groups is a key transformation for the synthesis of various derivatives.

For the selective reduction of one nitro group to an amino group, reagents such as sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide, a process known as the Zinin reduction, are often employed. The regioselectivity of this reduction in substituted dinitroarenes is influenced by both electronic and steric factors. In many cases, the less sterically hindered nitro group is preferentially reduced.

For the complete reduction of both nitro groups to form the corresponding diamine, 4-methoxy-3,5-diaminobenzaldehyde, more powerful reducing systems are typically required. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common and effective method for this transformation. The reaction conditions, including solvent, temperature, and pressure, would need to be carefully optimized to achieve the desired product without affecting the aldehyde or methoxy (B1213986) groups.

Potential Reduction Pathways of Nitro Groups
Starting MaterialDesired ProductPotential Reagents/MethodsGeneral Applicability
This compound4-Amino-3-methoxy-5-nitrobenzaldehydeSodium sulfide (Na₂S), Ammonium polysulfide ((NH₄)₂Sₓ)Zinin Reduction for selective mononitro reduction
This compound4-Methoxy-3,5-diaminobenzaldehydeCatalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂)Common for complete reduction of aromatic nitro groups

Spectroscopic and Crystallographic Investigations of 4 Methoxy 3,5 Dinitrobenzaldehyde and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the molecular framework, functional groups, and electronic environment of 4-Methoxy-3,5-dinitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its constitution.

The ¹H NMR spectrum confirms the presence of all expected protons. The methoxy (B1213986) group (–OCH₃) protons typically appear as a sharp singlet, and the aldehydic proton (–CHO) resonates as a singlet at a characteristically downfield chemical shift due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. The aromatic protons, due to the symmetrical substitution pattern, appear as a singlet. nih.gov

One reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows singlets at δ 10.04 ppm (1H, CHO), δ 8.54 ppm (2H, Ar-H), and δ 4.16 ppm (3H, OCH₃). nih.gov Another study reports similar sharp singlets at δ 10.0, 8.5, and 4.1 ppm with an integration ratio of 1:2:3, corresponding to the aldehydic, aromatic, and methoxy protons, respectively.

The ¹³C NMR spectrum further corroborates the structure, showing distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is observed at the lowest field, followed by the aromatic carbons attached to the nitro and methoxy groups. The methoxy carbon appears at the highest field. A reported ¹³C NMR spectrum provides the following chemical shifts: δ 163.0, 148.7, 133.8, 129.5, 122.4, and 53.6.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
¹H10.04SingletCHO nih.gov
¹H8.54SingletAr-H nih.gov
¹H4.16SingletOCH₃ nih.gov
¹³C163.0-C=O
¹³C148.7-C-O
¹³C133.8-C-NO₂
¹³C129.5-C-H
¹³C122.4-C-CHO
¹³C53.6-OCH₃

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays strong absorption bands that are indicative of its key functional groups. The stretching vibration of the aldehydic carbonyl group (C=O) is prominent, typically appearing in the region of 1700-1730 cm⁻¹. For this compound, a strong band has been reported at 1728 cm⁻¹. The presence of the nitro groups (–NO₂) is confirmed by two distinct, strong absorption bands corresponding to their asymmetric and symmetric stretching vibrations. These have been observed at 1543 cm⁻¹ (asymmetric) and 1302 cm⁻¹ (symmetric).

While IR data is available, specific Raman spectroscopic data for this compound is not widely reported in the literature. Raman spectroscopy would be expected to provide complementary information, particularly for the symmetric vibrations of the nitro groups and the aromatic ring system.

Table 2: Key Infrared (IR) Absorption Bands for this compound

Frequency (νₘₐₓ, cm⁻¹) Vibrational Mode Functional Group Reference
1728C=O StretchAldehyde
1543Asymmetric NO₂ StretchNitro
1302Symmetric NO₂ StretchNitro

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is influenced by its constituent chromophores: the benzaldehyde (B42025) core, the nitro groups, and the methoxy group.

Specific experimental UV-Vis absorption maxima (λₘₐₓ) for this compound are not detailed in the available literature. However, the electronic spectra of related nitrobenzaldehydes are well-documented. These compounds typically exhibit two main types of electronic transitions: weak n→π* transitions at longer wavelengths, originating from the lone pair electrons on the oxygen atoms of the aldehyde and nitro groups, and more intense π→π* transitions at shorter wavelengths, associated with the aromatic system and its substituents.

The presence of both a strong electron-donating group (–OCH₃) and two strong electron-withdrawing groups (–NO₂) on the benzene (B151609) ring suggests the potential for significant Intramolecular Charge Transfer (ICT). In such systems, an electronic transition can move electron density from the donor (methoxy group) to the acceptor (nitro groups), often resulting in a broad, intense absorption band in the UV-Vis spectrum. This ICT character is a hallmark of "push-pull" aromatic systems and significantly influences their electronic and optical properties.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which can help confirm its structure.

For this compound (C₈H₆N₂O₆), the calculated molecular weight is approximately 226.14 g/mol . Mass spectrometric analysis confirms this, showing a molecular ion peak (M⁺) at an m/z value of 226. This peak provides direct evidence of the compound's elemental composition.

The fragmentation pattern offers further structural clues. A prominent base peak observed at m/z 195 corresponds to the loss of a methoxy radical (•OCH₃, 31 mass units), a common fragmentation pathway for methoxy-substituted aromatic compounds.

Table 3: Mass Spectrometry Data for this compound

m/z Ion Interpretation Reference
226[M]⁺Molecular Ion
195[M - OCH₃]⁺Loss of a methoxy radical (Base Peak)

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods provide information about molecular connectivity and electronic structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state.

As of this writing, a specific single-crystal X-ray structure for this compound has not been reported in the reviewed scientific literature. Therefore, precise experimental data on bond lengths, bond angles, and torsion angles for this specific molecule are not available.

However, the molecular conformation can be inferred from the analysis of analogous structures. In substituted benzaldehydes, the orientation of the aldehyde group relative to the aromatic ring is a key conformational feature. Steric hindrance between the aldehyde group and ortho-substituents can cause the aldehyde to twist out of the plane of the benzene ring. In this compound, the aldehyde group is flanked by two bulky nitro groups. This steric crowding would likely force the aldehyde group to adopt a non-planar conformation with respect to the aromatic ring.

Similarly, the nitro groups themselves are subject to steric interactions. The torsion angle describing the rotation of the nitro group relative to the plane of the benzene ring is influenced by adjacent substituents. Significant twisting of the nitro groups out of the aromatic plane is expected to relieve steric strain, although this can reduce the electronic conjugation between the nitro groups and the ring. A detailed conformational analysis would require computational modeling or future X-ray crystallographic studies.

Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding, π-π Stacking)

In analogues such as 3,5-dinitrobenzaldehyde (B77469), the crystal structure reveals a layered organization of molecules interconnected by C-H···O interactions. researchgate.net A detailed analysis of the crystal structure of 3,5-dinitrobenzaldehyde, determined from low-temperature data, identified several key C-H···O contacts that contribute to the stability of the crystal lattice. researchgate.net These interactions involve the aldehydic hydrogen and the aromatic C-H donors, with the oxygen atoms of the nitro groups acting as the primary acceptors. The geometry of these bonds, characterized by specific donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and D-H···A angles, is indicative of their significant contribution to the supramolecular assembly. researchgate.netnih.gov

For instance, in the crystal structure of 3,5-dinitrobenzaldehyde, each molecule is involved in eight such intra-layer interactions with its neighbors. researchgate.net The specific geometries of these weak hydrogen bonds have been characterized crystallographically. researchgate.net

Table 1: Geometry of C-H···O Hydrogen Interactions in 3,5-Dinitrobenzaldehyde researchgate.net

D-H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
C2-H2···O13 0.958(19) 2.573(19) 3.5027(14) 163.7(15)
C4-H4···O10 0.987(15) 2.381(15) 3.3382(14) 163.1(12)
C7-H7···O10 0.967(17) 2.523(17) 3.1338(14) 121.1(12)
C7-H7···O14 0.967(17) 2.621(17) 3.5340(15) 157.7(12)

D = Donor atom; A = Acceptor atom. Data obtained from single-crystal X-ray diffraction at 110 K.

Furthermore, π-π stacking interactions are another critical feature in the crystal structures of dinitro-substituted benzaldehyde derivatives. These interactions occur between the electron-deficient nitro-substituted benzene rings. In the case of 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, an analogue, two independent π-π stacking interactions link the molecules into sheets. nih.gov The inter-centroid distances between the nitrobenzene (B124822) and methoxybenzene rings are 3.8444(12) Å and 3.9197(12) Å. nih.gov While no direct π-π stacking is mentioned for 3,5-dinitrobenzaldehyde, weak aromatic π–π stacking interactions have been observed in other related structures, with centroid-centroid separations around 3.9 Å. researchgate.net These stacking interactions, along with the C-H···O hydrogen bonds, create a robust three-dimensional network.

In another related compound, 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde, the crystal packing is stabilized by weak non-classical intermolecular C-H···O interactions that link molecules into centrosymmetric tetramers. nih.gov

Crystal Packing Architectures and Polymorphism

The interplay of the intermolecular forces described above gives rise to specific crystal packing architectures. For 3,5-dinitrobenzaldehyde, the C-H···O interactions result in the formation of corrugated layers of molecules. researchgate.net These layers are arranged in a stacked fashion, roughly perpendicular to the b-axis of the monoclinic unit cell. researchgate.net The planarity of the benzaldehyde fragment is a key feature, although the nitro groups show slight deviations from the aromatic plane. researchgate.net

Table 2: Crystallographic Data for 3,5-Dinitrobenzaldehyde researchgate.net

Parameter Value
Chemical Formula C₇H₄N₂O₅
Molecular Weight 196.12 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.2791(2)
b (Å) 6.20910(10)
c (Å) 14.9903(4)
β (°) 93.5895(11)
Volume (ų) 769.08(3)
Z 4
Temperature (K) 110

Z = number of molecules per unit cell.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in related nitroaromatic compounds. For example, a study on the analogue 4-methoxy-3-nitrobenzaldehyde (B1298851) revealed the existence of at least two polymorphic forms, which were characterized using various techniques including variable temperature X-ray powder diffraction and differential scanning calorimetry (DSC). researchgate.net The different thermal behaviors observed suggested a competition between thermodynamic and kinetic factors during crystallization from the melt. researchgate.net Although polymorphism has not been explicitly documented for this compound itself, the documented cases in its close analogues suggest that this compound could also exhibit different crystalline forms depending on the crystallization conditions. researchgate.net The characterization of potential polymorphs is crucial as different crystal forms can affect physical properties.

Theoretical and Computational Chemistry Approaches to 4 Methoxy 3,5 Dinitrobenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of 4-Methoxy-3,5-dinitrobenzaldehyde at the molecular level. These calculations allow for a detailed exploration of the molecule's electronic landscape and the prediction of its spectroscopic behavior.

The electronic structure of this compound is characterized by the interplay between the electron-donating methoxy (B1213986) group and the two strongly electron-withdrawing nitro groups, all attached to a benzaldehyde (B42025) framework. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's reactivity and electronic properties.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of both electron-donating and withdrawing groups is expected to significantly influence this gap. Computational studies on similar aromatic nitro compounds provide a basis for estimating these values.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

ParameterValue (eV)Description
EHOMO-7.5Energy of the Highest Occupied Molecular Orbital
ELUMO-3.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.3Indicator of chemical reactivity and stability

Note: The data in this table is illustrative and based on typical values for similar compounds, as direct computational studies for this compound are not extensively published.

Molecular orbital analysis reveals the distribution of electron density within this compound. The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would be the methoxy group and the benzene (B151609) ring. Conversely, the LUMO is expected to be centered on the electron-deficient regions, primarily the nitro groups and the carbonyl carbon of the aldehyde group.

The charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, highlights the electrophilic and nucleophilic sites of the molecule. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro and methoxy groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the aldehyde proton, as well as the carbon atoms attached to the nitro groups, indicating sites for nucleophilic attack. This charge distribution is fundamental to understanding its reaction mechanisms, such as its behavior in nucleophilic aromatic substitution reactions.

Computational methods can predict various spectroscopic properties, including UV-Vis, IR, and NMR spectra. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic transitions, which can be correlated with experimental UV-Vis spectra. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic system, as well as n → π* transitions involving the non-bonding electrons of the oxygen atoms. Experimental UV-Vis spectroscopy has been utilized to monitor reactions involving this compound, and theoretical predictions can aid in the interpretation of these spectra. nih.gov

Similarly, the calculation of vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group vibrations. The predicted IR spectrum would show distinct peaks for the C=O stretch of the aldehyde, the N-O stretches of the nitro groups, and the C-O stretch of the methoxy group.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a valuable tool for elucidating reaction mechanisms, including the identification of intermediates and transition states. For this compound, this approach can be applied to study reactions such as nucleophilic aromatic substitution. While early reports suggested the formation of this compound via a tele-nucleophilic aromatic substitution, this was later corrected, with the actual product being methyl 3,5-dinitrobenzoate (B1224709). Computational modeling could be employed to compare the reaction pathways and activation energies for both the tele-substitution and the corrected reaction, providing a theoretical basis for the observed outcome.

Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the feasibility and kinetics of a proposed reaction mechanism.

Conformational Analysis and Energy Minimization

The presence of the methoxy and aldehyde groups introduces conformational flexibility in this compound. Conformational analysis aims to identify the most stable arrangement of these groups relative to the benzene ring. This is typically done by performing a potential energy surface scan, where the dihedral angles of the rotatable bonds (e.g., C-O bond of the methoxy group and the C-C bond of the aldehyde group) are systematically varied, and the energy of each conformation is calculated.

The results of such an analysis would reveal the global minimum energy conformation, which is the most populated conformation at equilibrium, as well as any local minima. For this compound, steric hindrance between the ortho nitro groups and the methoxy or aldehyde groups could play a significant role in determining the preferred conformation. Understanding the conformational preferences is essential as it can influence the molecule's reactivity and its interactions with other molecules. Studies on similarly substituted aromatic compounds have shown that atropisomerism can be a factor, where rotation around a single bond is restricted, leading to separable conformers. mdpi.com

Role of 4 Methoxy 3,5 Dinitrobenzaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Aromatic Compounds

The presence of the aldehyde functionality and the nitro groups on the aromatic ring makes 4-Methoxy-3,5-dinitrobenzaldehyde a suitable precursor for the synthesis of more complex aromatic systems. The aldehyde group can undergo a variety of reactions, such as Wittig reactions, to form stilbenoid structures. These compounds, characterized by a C-C double bond connecting two aromatic rings, are of significant interest due to the biological activities exhibited by their analogues, such as resveratrol (B1683913) and combretastatin (B1194345). nih.govnih.gov For instance, substituted benzaldehydes are key components in the synthesis of combretastatin A-4 analogues, which are potent antimitotic agents. nih.govresearchgate.net

The nitro groups on the ring can be readily reduced to amino groups, which can then be further functionalized. This opens up pathways to a wide array of substituted aromatic compounds. For example, the synthesis of benzaldehydes containing both nitro and amine functionalities is of great importance for researchers in drug discovery, with applications in the development of therapies for conditions like Parkinson's disease and as precursors for cis-stilbenoid compounds with potential anticancer properties.

Utility in the Construction of Functionalized Heterocyclic Systems

This compound is a valuable starting material for the construction of various functionalized heterocyclic systems. The aldehyde group provides a convenient handle for condensation reactions with a wide range of nucleophiles, leading to the formation of diverse ring structures.

For example, hydrazides and hydrazones, which can be derived from aldehydes, are important precursors for the synthesis of N-heterocycles. These heterocyclic compounds are known to exhibit a broad spectrum of pharmacological activities. Furthermore, the synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives, which have shown potential as anticancer agents, often involves the cyclization of thiosemicarbazide (B42300) intermediates derived from substituted benzaldehydes. nih.govmdpi.com The reactivity of the aldehyde in this compound allows for its incorporation into such synthetic schemes, paving the way for new heterocyclic compounds with potential biological activity.

Derivatization for the Synthesis of Advanced Organic Materials

The derivatization of this compound can lead to the synthesis of advanced organic materials with interesting properties. The electron-withdrawing nature of the nitro groups and the potential for extensive conjugation make its derivatives candidates for applications in materials science.

For instance, derivatives of similar nitro- and methoxy-substituted aromatic compounds have been investigated for their nonlinear optical (NLO) properties. The specific substitution pattern on the aromatic ring of this compound could be exploited to tune these properties. While direct studies on this specific compound are not prevalent, the general principles of designing organic NLO materials suggest its potential in this area.

Applications in Multistep Total Synthesis Schemes

While specific examples of the application of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural features make it a plausible intermediate in such endeavors. Multicomponent reactions, which are highly valued in total synthesis for their efficiency, often utilize aldehyde building blocks. nih.gov

The ability to introduce multiple functionalities through this single molecule — an aldehyde for carbon-carbon bond formation and latent amino groups via nitro group reduction — makes it a strategic choice for complex molecule synthesis. The synthesis of various bioactive compounds, including anticancer agents and other pharmaceuticals, often relies on the availability of versatile and functionalized building blocks like this compound. nih.govrsc.org

Emerging Research Frontiers and Methodological Advancements for 4 Methoxy 3,5 Dinitrobenzaldehyde

Development of Greener Synthetic Protocols

Traditional methods for the synthesis of nitrated aromatic compounds, including 4-Methoxy-3,5-dinitrobenzaldehyde, often rely on harsh conditions, such as the use of mixed nitric and sulfuric acids, which generate significant acidic waste. rasayanjournal.co.inmasterorganicchemistry.com Consequently, a significant research thrust has been the development of more environmentally benign synthetic strategies.

A conventional synthesis involves the nitration of 4-methoxy-3-nitrobenzaldehyde (B1298851) using fuming nitric acid and concentrated sulfuric acid at low temperatures. While effective, this method produces substantial acidic waste. Another established route is the nitration of p-anisaldehyde, where temperature control is crucial to influence the product distribution and minimize the formation of by-products like 2-nitroanisole (B33030) and 2,4-dinitroanisole. chemeducator.org

Emerging greener alternatives focus on minimizing hazardous reagents and waste streams. One such approach utilizes urea (B33335) nitrate (B79036) with concentrated sulfuric acid for the nitration of various aromatic compounds at room temperature, often with a simple aqueous workup. rasayanjournal.co.in Another innovative and eco-friendly nitrating agent is dinitrogen pentoxide (N₂O₅), which can be used almost stoichiometrically, thereby drastically reducing acidic waste. nih.gov Its application in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) medium represents a green and safe method characterized by mild reaction conditions and the potential for solvent reuse. nih.gov Biocatalysis also presents a promising frontier, with enzymes like Horseradish Peroxidase (HRP) being explored for the oxidative nitration of electron-rich aromatics in the presence of hydrogen peroxide and sodium nitrite (B80452) under mild, environmentally friendly conditions. digitellinc.com The use of solid supports in nitration reactions is another area of investigation aimed at developing more eco-friendly protocols. researchgate.net

Table 1: Comparison of Synthetic Protocols for Nitrated Benzaldehydes

MethodReagentsConditionsAdvantagesDisadvantages
Conventional Nitration Conc. HNO₃, Conc. H₂SO₄Low Temperature (e.g., 0°C)High YieldGenerates significant acidic waste, harsh conditions. chemeducator.org
Urea Nitrate Urea Nitrate, Conc. H₂SO₄Room TemperatureMilder conditions, simple aqueous workup. rasayanjournal.co.inStill requires strong acid.
Dinitrogen Pentoxide N₂O₅, Liquefied 1,1,1,2-tetrafluoroethaneMild (e.g., 20°C)Stoichiometric reagent use, minimal acidic waste, reusable solvent. nih.govRequires specialized equipment for handling liquefied gas.
Biocatalysis Horseradish Peroxidase (HRP), H₂O₂, NaNO₂Mild aqueous conditionsEnvironmentally friendly, high selectivity. digitellinc.comSubstrate scope may be limited, enzyme stability can be a concern.

Exploration of Catalytic Transformations

The functional groups of this compound, namely the nitro and aldehyde moieties, offer multiple avenues for catalytic transformations to generate a diverse array of derivatives. A primary focus has been the catalytic reduction of the nitro groups, which are precursors to valuable amines.

Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, these catalysts can also reduce other functional groups, such as the aldehyde. To achieve chemoselective reduction of the nitro groups while preserving the aldehyde, milder reducing systems are often employed. For instance, iron(salen) complexes have been studied for the catalytic reduction of nitro compounds, where changing the reducing agent from pinacol (B44631) borane (B79455) to phenylsilane (B129415) allows for the selective reduction of the nitro group over the carbonyl. acs.org Silver nanoparticles supported on smart microgels have also demonstrated high efficiency in the catalytic reduction of nitrobenzaldehyde derivatives to their corresponding amino compounds in an aqueous medium. rsc.orgrsc.org These catalytic systems offer the advantages of high efficiency, recyclability, and stability. rsc.orgrsc.org

The aldehyde group can also undergo various catalytic transformations. For example, the Henry reaction, which is a C-C bond-forming reaction between an aldehyde and a nitroalkane, can be catalyzed by solid base catalysts, offering a green alternative to soluble bases. scirp.org Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aromatic ring of nitrobenzaldehydes, although the solvent can play a crucial and often complex role in these reactions. nih.govrsc.orguwindsor.ca The reductive amination of the aldehyde group with the in-situ-generated amine from the nitro group reduction is another important catalytic cascade reaction, leading to the formation of heterocyclic compounds like benzimidazoles and quinolines. frontiersin.org

Advanced Analytical Techniques for Trace Analysis and Reaction Monitoring

The accurate detection and quantification of this compound, especially at trace levels, and the real-time monitoring of its formation during synthesis are crucial for process optimization and quality control. A range of advanced analytical techniques are employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aldehydes. google.comauroraprosci.comwaters.com To enhance detection sensitivity, aldehydes are often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones, which can be detected with high sensitivity using a UV detector. auroraprosci.comwaters.com The use of Ultra-High-Performance Liquid Chromatography (UPLC) can significantly reduce analysis times compared to conventional HPLC. waters.com For volatile and thermally stable compounds, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for separation and identification. chemeducator.orgresearchgate.net

For reaction monitoring, spectroscopic techniques are particularly valuable. Infrared (IR) spectroscopy can be used to track the progress of nitration reactions by monitoring the appearance of absorption bands corresponding to the nitro groups and changes in the bands of other functional groups. researchgate.net Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), offers high sensitivity for detecting and monitoring nitration processes, even at very low concentrations. nih.govresearchgate.net The Raman spectrum of nitric acid solutions can also provide information about the nature of the nitrating species. vpscience.org

Table 2: Advanced Analytical Techniques for this compound

TechniquePrincipleApplicationAdvantages
HPLC/UPLC Differential partitioning between a stationary and mobile phase.Quantification and separation of the compound and its derivatives. google.comauroraprosci.comwaters.comHigh resolution, quantitative accuracy, applicable to non-volatile compounds.
GC-MS Separation based on volatility and mass-to-charge ratio of ionized fragments.Identification and quantification of volatile derivatives and reaction by-products. chemeducator.orgHigh sensitivity and specificity, excellent for structural elucidation.
IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Monitoring the progress of nitration reactions by observing functional group changes. researchgate.netNon-destructive, provides real-time information.
SERS Enhancement of Raman scattering of molecules adsorbed on rough metal surfaces.Trace analysis and monitoring of nitration reactions with high sensitivity. nih.govresearchgate.netExtremely high sensitivity, provides detailed molecular information.

Interdisciplinary Applications in Chemical Research

This compound serves as a versatile building block in various fields of chemical research, extending beyond traditional organic synthesis into materials science and biotechnology.

In synthetic organic chemistry, it is a key precursor for the synthesis of a variety of heterocyclic compounds. The reactive aldehyde and nitro groups can participate in cyclization reactions to form benzimidazoles, quinoxalines, and other nitrogen-containing ring systems. researchgate.net The reduction of the nitro groups to amines provides access to substituted anilines, which are themselves important intermediates in the synthesis of pharmaceuticals and dyes. rsc.orgfrontiersin.org

A notable interdisciplinary application is in the field of biotechnology and materials science, where derivatives of dinitrophenyl compounds have been investigated as photoacid generators. researchgate.net For instance, a derivative of a related dinitrophenyl compound has been studied as a detritylation agent in solid-phase oligonucleotide synthesis, a critical process in the fabrication of DNA microarrays. researchgate.net This application leverages the photochemical properties of the nitroaromatic system to control chemical reactions with light. The aldehyde functionality also allows for its incorporation into polymers and other materials, potentially imparting specific electronic or recognition properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methoxy-3,5-dinitrobenzaldehyde?

  • Methodology : A common approach involves sequential nitration and methoxylation of benzaldehyde derivatives. For example, nitration of 4-methoxybenzaldehyde under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the dinitro-substituted product. The nitro groups are introduced at the 3 and 5 positions due to the methoxy group’s meta-directing effect. Purification typically involves recrystallization from ethanol or column chromatography. Reaction optimization may require monitoring by TLC or HPLC .
  • Key Considerations : Ensure regioselectivity by controlling reaction temperature and reagent stoichiometry. Nitration must avoid over-oxidation of the aldehyde group.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. Methoxy groups resonate at δ ~3.8–4.0 ppm, while aromatic protons (if any) are deshielded due to nitro groups.
  • IR : Strong peaks for C=O (~1700 cm⁻¹), NO₂ asymmetric/symmetric stretching (~1520 and 1350 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹).
  • MS : Molecular ion [M]⁺ at m/z 240 (C₈H₆N₂O₅) with fragmentation patterns reflecting loss of NO₂ and CHO groups.
    • Validation : Compare data with structurally similar compounds like 4-hydroxy-3,5-dimethoxybenzaldehyde, where GC/MS and NMR protocols are well-established .

Q. What are the stability and storage recommendations for this compound?

  • Guidelines : Store in airtight, light-resistant containers at 2–8°C under inert atmosphere (N₂ or Ar) to prevent oxidation or moisture absorption. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) can assess shelf life. Avoid prolonged exposure to strong bases or reducing agents due to nitro group reactivity .

Advanced Research Questions

Q. How do nitro and methoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic Insight : The electron-withdrawing nitro groups deactivate the ring, making NAS challenging. However, the meta-directing methoxy group can facilitate substitution at the para position relative to itself. Computational studies (DFT) predict activation barriers and regioselectivity. Experimental validation may involve reactions with amines or thiols under high-temperature/pressure conditions .
  • Data Contradictions : Conflicting reports on reaction yields may arise from solvent polarity (e.g., DMSO vs. ethanol) or competing side reactions (e.g., aldehyde oxidation).

Q. What strategies optimize the use of this compound as a precursor in pharmaceutical intermediates?

  • Methodology :

  • Schiff Base Formation : React with hydrazides or amines (e.g., 4-amino-1,2,4-triazole derivatives) to form bioactive Schiff bases. Use glacial acetic acid as a catalyst and ethanol as solvent, with reflux conditions (4–6 hours) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, yielding multi-functional intermediates for drug candidates.
    • Challenges : Nitro group reduction may require selective protection of the aldehyde.

Q. How can computational chemistry (e.g., DFT) predict the spectroscopic and electronic properties of this compound?

  • Approach : Use Gaussian or ORCA software to calculate:

  • HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Vibrational frequencies (IR) and chemical shifts (NMR) for comparison with experimental data.
    • Validation : Cross-reference with experimental spectra of analogous compounds like 3,5-difluoro-2-hydroxybenzoic acid, where DFT accurately predicts substituent effects .

Data Contradictions and Resolution

Q. Why do reported melting points and spectral data for nitro-substituted benzaldehydes vary across studies?

  • Analysis : Variations arise from:

  • Purity : Impurities (e.g., residual solvents) lower observed melting points.
  • Instrumentation : NMR solvent (CDCl₃ vs. DMSO-d₆) or MS ionization methods (EI vs. ESI) affect spectral profiles.
    • Resolution : Always report synthesis/purification protocols and instrument parameters. Use certified reference materials for calibration .

Applications in Advanced Research

Q. Can this compound serve as a ligand in coordination chemistry?

  • Exploration : The aldehyde and nitro groups can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺). Synthesize complexes and characterize via:

  • Single-crystal XRD to determine geometry.
  • UV-Vis to study d-d transitions.
    • Limitations : Nitro groups may sterically hinder coordination. Compare with syringaldehyde-metal complexes for design insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.